acetic acid CAS No. 155256-58-9](/img/structure/B119659.png)
[Formyl(methyl)amino](hydroxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Formyl(methyl)amino](hydroxy)acetic acid, also known as FMHA, is a synthetic compound that has been used in various scientific research applications. FMHA is a derivative of glycine and has a unique structure that enables it to interact with biological systems in a specific manner.
Mecanismo De Acción
[Formyl(methyl)amino](hydroxy)acetic acid acts as an agonist of the glycine site on the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid binds to the glycine site on the NMDA receptor, which enhances the activity of the receptor. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
[Formyl(methyl)amino](hydroxy)acetic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic plasticity, and the enhancement of memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [Formyl(methyl)amino](hydroxy)acetic acid in lab experiments is its ability to selectively activate the glycine site on the NMDA receptor. This allows researchers to investigate the specific role of the glycine site in various biological processes. However, one of the limitations of using [Formyl(methyl)amino](hydroxy)acetic acid is its limited solubility in aqueous solutions, which can make it difficult to prepare solutions of the compound for experiments.
Direcciones Futuras
There are several future directions for the use of [Formyl(methyl)amino](hydroxy)acetic acid in scientific research. One area of interest is the investigation of the role of [Formyl(methyl)amino](hydroxy)acetic acid in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glycine site on the NMDA receptor. Additionally, the use of [Formyl(methyl)amino](hydroxy)acetic acid in the study of metabolic pathways and the development of new diagnostic tools is an area of potential future research.
Métodos De Síntesis
[Formyl(methyl)amino](hydroxy)acetic acid is synthesized through a multi-step process that involves the reaction of glycine with various reagents. The first step involves the formylation of glycine, which is achieved by reacting glycine with formic acid. This reaction results in the formation of N-formylglycine. The second step involves the reaction of N-formylglycine with methylamine, which results in the formation of N-formyl(methyl)glycine. The final step involves the hydrolysis of N-formyl(methyl)glycine, which results in the formation of [Formyl(methyl)amino](hydroxy)acetic acid.
Aplicaciones Científicas De Investigación
[Formyl(methyl)amino](hydroxy)acetic acid has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. [Formyl(methyl)amino](hydroxy)acetic acid has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been used to study the effects of glycine on the central nervous system and to investigate the role of glycine in the treatment of various neurological disorders.
Propiedades
Número CAS |
155256-58-9 |
|---|---|
Nombre del producto |
[Formyl(methyl)amino](hydroxy)acetic acid |
Fórmula molecular |
C4H7NO4 |
Peso molecular |
133.1 g/mol |
Nombre IUPAC |
2-[formyl(methyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9) |
Clave InChI |
SJPCSNZIWDYXOV-UHFFFAOYSA-N |
SMILES |
CN(C=O)C(C(=O)O)O |
SMILES canónico |
CN(C=O)C(C(=O)O)O |
Sinónimos |
Acetic acid, (formylmethylamino)hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
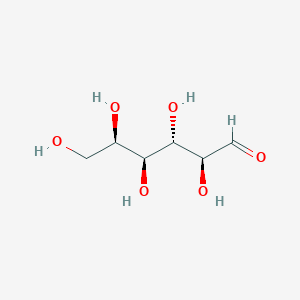

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
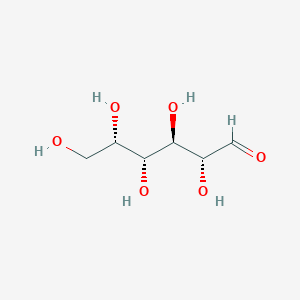
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
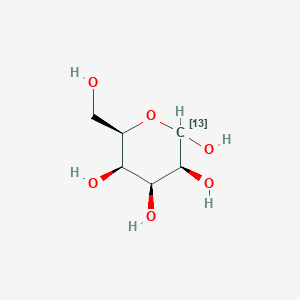
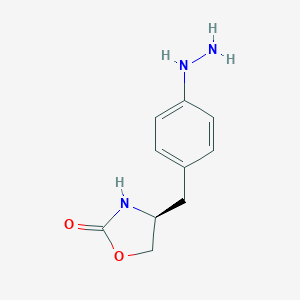
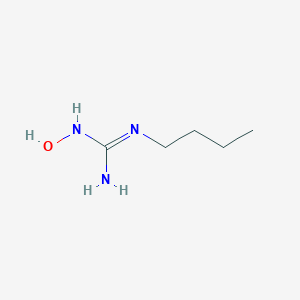
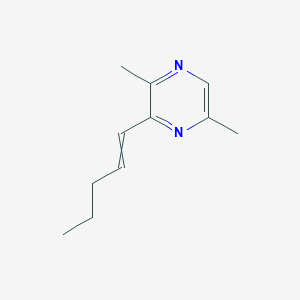
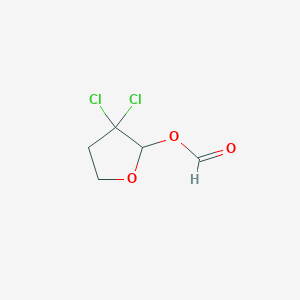
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
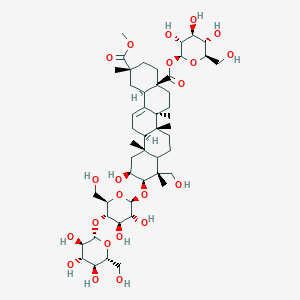
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)